Arginyl-glycyl-aspartyl-valine (RGDV) is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and valine. It is a crucial amino acid sequence found in various extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and collagen [, ]. RGDV plays a significant role in cell adhesion, migration, and signaling processes by interacting with cell surface receptors called integrins [, , ]. This sequence is recognized as a minimal cell recognition sequence within larger adhesive proteins and is often used in biomaterial design to promote cell attachment [, ].
Future Directions
Developing RGDV analogs with enhanced properties: Research efforts are focused on designing and synthesizing RGDV analogs with improved stability, selectivity, and potency for specific integrin subtypes [].
Related Compounds
Arg-Gly-Asp (RGD)
Relevance: RGD is a core structural motif found within RGDV. RGD-containing peptides are often used as inhibitors or competitors for integrin binding, affecting cell adhesion and other related processes. Research has shown that RGD peptides can inhibit the invasion of squamous carcinoma cells by interfering with integrin-mediated adhesion.
Arg-Gly-Asp-Ser (RGDS)
Relevance: RGDS shares a high structural similarity with RGDV, differing only in the terminal amino acid. Both peptides exhibit cell adhesion properties due to their interaction with integrins. Studies have shown that RGDS can inhibit squamous cell carcinoma invasion, suggesting a potential role in targeting integrins for therapeutic purposes. Pre-B cells were found to adhere to fibronectin via interaction with RGDS through integrins α5 and αv. This binding suggests a possible competitive relationship between RGDS and RGDV for integrin binding sites.
Gly-Arg-Gly-Asp-Thr-Pro (GRGDTP)
Relevance: GRGDTP, similar to RGDV, is known for its ability to bind to integrins and influence cell adhesion. This peptide effectively inhibits sperm-oolemmal adhesion and egg penetration, highlighting the crucial role of RGD-mediated interactions in mammalian fertilization. This suggests that RGDV might also possess the potential to interfere with fertilization processes.
Arg-Gly-Asp-Phe (RGDF)
Relevance: RGDF, like RGDV, can modify the biological activity of other molecules when conjugated with them. Studies have shown that conjugating RGDF with dexamethasone enhances the anti-inflammatory efficacy and mitigates the risk of osteoporosis associated with dexamethasone. This observation suggests potential therapeutic applications for RGDF-modified drugs, and it raises the possibility that RGDV modification could lead to similar outcomes.
Leu-Arg-Gly-Asp-Val (LRGDV)
Relevance: LRGDV is similar to RGDV in its cell adhesion properties, with both peptides targeting integrins, particularly the αvβ3 subtype. Studies have revealed that LRGDV inhibits the spreading of SMKT R-3 cells (human renal cell carcinoma) on human Zn-α2-glycoprotein, a novel adhesive protein. This suggests a potential role of LRGDV in cancer research, specifically in understanding and potentially targeting cancer cell adhesion and metastasis.
Glu-Leu-Arg-Gly-Asp-Val (ELRGDV)
Relevance: ELRGDV and RGDV share similar cell adhesion properties by interacting with integrins, specifically αvβ3. Research indicates that ELRGDV inhibits SMKT R-3 cell (human renal cell carcinoma) spreading on human Zn-α2-glycoprotein, suggesting a potential role in cancer research by targeting cancer cell adhesion and metastasis.
C(n)H(2n+1)CO-RGDV-Ara-C
Relevance: These compounds demonstrate the effectiveness of conjugating RGDV to a therapeutic agent to enhance its delivery to tumor cells, which is similar to the approach used with RGDV-gemcitabine. The varying fatty acid linker lengths suggest that the length of the linker might impact the compound's overall efficacy and pharmacological properties.
C(11)H(23)CO-V-Ara-C
Relevance: Comparing this compound with the RGDV-containing conjugates helps to isolate and confirm the role of RGDV in enhancing the drug's tumor-targeting abilities. The lack of RGDV in this compound allows for a direct assessment of the targeting peptide's impact on antitumor activity.
Aspirin-Arg-Gly-Asp-Val (A-RGDV)
Relevance: A-RGDV highlights the successful application of RGDV as a carrier for targeted drug delivery, similar to the concept behind RGDV-gemcitabine. The compound effectively delivers aspirin to thrombus sites, demonstrating the potential of RGDV-based conjugates for improving drug efficacy and potentially reducing off-target effects.
Arg-Gly-Glu-Val (RGEV)
Relevance: RGEV serves as a negative control, demonstrating the specificity of the RGD sequence for integrin binding. While RGDV effectively inhibits platelet-dependent thrombus formation in vivo, RGEV shows no antithrombotic activity. This emphasizes the critical role of the aspartic acid residue in the RGD motif for its biological activity.
Gly-Arg-Gly-Glu-Ser-Tyr (GRGESY)
Relevance: This peptide serves as a negative control in experiments investigating the cell adhesion properties of RGD-containing peptides. The lack of cell adhesion observed with GRGESY compared to GRGDSY and GRGDVY reaffirms the specificity of the aspartic acid residue within the RGD motif for integrin binding. This highlights that even a single amino acid substitution can significantly affect the peptide's biological activity.
H-Cys-Arg-Gly-Asp-Val-Tyr-Cys-OH
Relevance: This cyclic analog emphasizes the importance of conformation for the biological activity of RGD-containing peptides. By restricting the peptide's conformation, researchers can study the specific structural requirements for its interaction with target proteins, such as integrins, and its subsequent effects on cellular processes like immune response and adhesion.
Arg-Gly-Asp-Arg-Gly-Asp
Relevance: The cyclodimeric RGD peptide underscores the potential of multivalent ligands for enhancing binding affinity and potency. By presenting multiple copies of the RGD motif, this compound might achieve a stronger interaction with αvβ3 integrin, potentially leading to increased efficacy as an immunosuppressant or anti-angiogenic agent compared to the monomeric RGDV.
Source
The RGD sequence is derived from numerous proteins found in the extracellular matrix, such as fibronectin, vitronectin, and fibrinogen. These proteins are crucial for maintaining the structural integrity of tissues and facilitating cellular communication.
Classification
In chemical classification systems, RGD falls under organic compounds, specifically within the category of peptides. It can be classified further based on its structure and function. The ClassyFire chemical taxonomy categorizes it as an organic compound with specific structural identifiers related to its peptide nature.
Synthesis Analysis
Methods
The synthesis of RGD can be achieved through various methods:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. This technique is widely used due to its efficiency and ability to produce peptides in high purity.
Liquid-Phase Synthesis: This involves synthesizing peptides in solution, which can be advantageous for certain sequences but often results in lower yields compared to solid-phase methods.
Enzymatic Synthesis: Utilizing enzymes such as proteases can help in the selective cleavage of larger proteins to release specific peptide sequences like RGD.
Technical Details
The choice of synthesis method often depends on the desired purity, yield, and scale of production. For instance, SPPS typically offers higher purity levels suitable for research and therapeutic applications.
Molecular Structure Analysis
Structure
The molecular structure of RGD consists of three amino acids: arginine (Arg), glycine (Gly), and aspartic acid (Asp). The sequence is represented as:
Arg Gly Asp
This tripeptide has a specific conformation that allows it to interact effectively with integrins.
RGD can undergo several chemical reactions typical for peptides:
Hydrolysis: The peptide bond can be cleaved by water in the presence of enzymes or acids, leading to the release of individual amino acids.
Modification Reactions: RGD can be chemically modified to enhance its stability or alter its biological activity. Common modifications include phosphorylation or acetylation.
Technical Details
These reactions are essential for studying the behavior of RGD in biological systems and developing derivatives with improved properties.
Mechanism of Action
Process
The mechanism by which RGD exerts its effects primarily involves binding to integrins on cell surfaces. This binding triggers intracellular signaling pathways that facilitate:
Cell adhesion
Migration
Proliferation
Survival signals
The interaction between RGD-containing proteins and integrins activates various downstream signaling cascades that are crucial for cellular responses to environmental cues.
Data
Research has shown that the RGD sequence is vital for promoting cell attachment and spreading on extracellular matrix components.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white powder when synthesized.
Solubility: Soluble in water; solubility may vary based on pH and ionic strength.
Chemical Properties
Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
Reactivity: Can participate in various biochemical reactions typical for peptides.
Relevant Data or Analyses
Studies indicate that modifications to the RGD sequence can significantly impact its biological activity and stability.
Applications
Scientific Uses
RGD has numerous applications in scientific research and biotechnology:
Drug Delivery Systems: Used to target drugs specifically to cells expressing integrins.
Tissue Engineering: Plays a crucial role in scaffolding materials that promote cell adhesion and tissue regeneration.
Cancer Therapy: Explored as a means to enhance drug delivery to tumors by targeting cancer cells more effectively.
Diagnostics: Utilized in imaging techniques where RGD-conjugated agents target specific tissues or tumors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 809,101 is a potent agonist of the serotonin (5-HT) receptor subtype 5-HT2C. It is selective for human 5-HT2C and rat 5-HT2C over human 5-HT2A, 5-HT2B, and rat 5-HT2A receptors in a FLIPR membrane potential assay (EC50s = 0.11, 0.06, 153, 65.3, and 119 nM, respectively) as well as human dopamine D2, histamine H1, and α1- and α2-adrenergic receptors (Kis = 872, 828, 217, and 956 nM, respectively). CP 809,101 inhibits the conditioned avoidance response, hyperactivity induced by PCP and D-amphetamine, and spontaneous locomotor activity in rats (ED50s = 4.8, 2.4, 2.9, and 2 mg/kg, respectively). It reduces prepulse inhibition deficits induced by apomorphine and improves novel object recognition in mice. CP 809,101 (0.01-1 μg/0.2 μl/side) reduces reinstatement of drug-seeking behavior in cocaine-primed rats when administered into the central amygdala but not the basolateral amygdala. It also reduces reinstatement of food-seeking behavior in a rat model of dietary relapse.